molecular formula C16H19N3O7 B12615003 N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine CAS No. 919360-90-0

N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine

Cat. No.: B12615003
CAS No.: 919360-90-0
M. Wt: 365.34 g/mol
InChI Key: UCZMKAFXGMPOAP-BFHYXJOUSA-N
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Description

N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a prop-1-yn-1-yl group, and a deoxycytidine backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine typically involves multiple steps. One common method includes the alkylation of 2’-deoxycytidine with propargyl bromide in the presence of a base such as potassium carbonate. This is followed by acetylation using acetic anhydride to introduce the acetyl groups. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA modification and repair mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine involves its interaction with specific molecular targets. In biological systems, it may incorporate into DNA, leading to modifications that affect gene expression and cellular functions. The acetyl and prop-1-yn-1-yl groups play crucial roles in its activity, influencing its binding affinity and reactivity with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-5-[3-(hydroxy)prop-1-yn-1-yl]-2’-deoxycytidine
  • N-Acetyl-5-[3-(methoxy)prop-1-yn-1-yl]-2’-deoxycytidine
  • N-Acetyl-5-[3-(prop-1-yn-1-yl)]-2’-deoxycytidine

Uniqueness

N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine is unique due to the presence of both acetyl and prop-1-yn-1-yl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

919360-90-0

Molecular Formula

C16H19N3O7

Molecular Weight

365.34 g/mol

IUPAC Name

3-[4-acetamido-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl acetate

InChI

InChI=1S/C16H19N3O7/c1-9(21)17-15-11(4-3-5-25-10(2)22)7-19(16(24)18-15)14-6-12(23)13(8-20)26-14/h7,12-14,20,23H,5-6,8H2,1-2H3,(H,17,18,21,24)/t12-,13+,14+/m0/s1

InChI Key

UCZMKAFXGMPOAP-BFHYXJOUSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1C#CCOC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1C#CCOC(=O)C)C2CC(C(O2)CO)O

Origin of Product

United States

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